molecular formula C23H23NO4 B2901519 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid CAS No. 2137442-87-4

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid

Cat. No.: B2901519
CAS No.: 2137442-87-4
M. Wt: 377.44
InChI Key: SKAREJGZBNVATM-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom is commonly used as a protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amino acid with the Fmoc group, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out in organic solvents such as dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deprotected or partially reduced products .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The spirocyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.4]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-23(11-5-6-12-23)14-24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAREJGZBNVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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